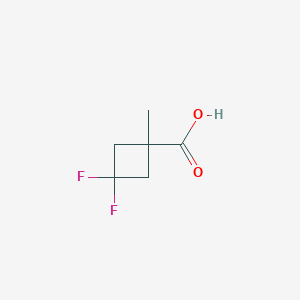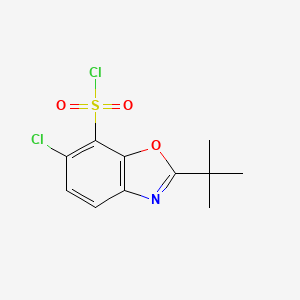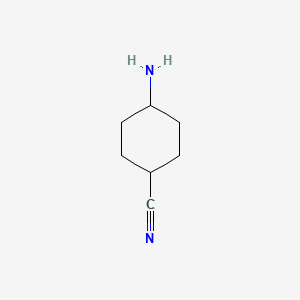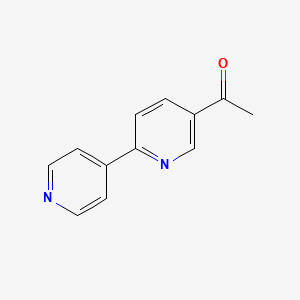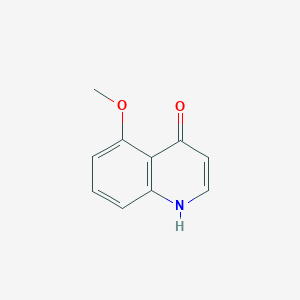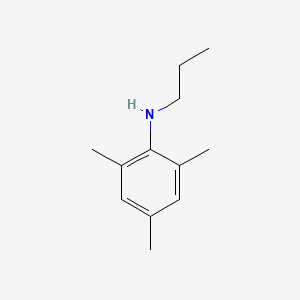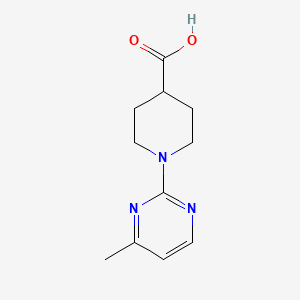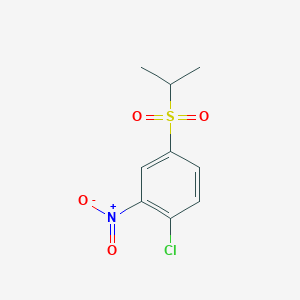
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene
Descripción general
Descripción
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chlorine atom, an isopropylsulfonyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene. This intermediate is then subjected to sulfonation with isopropylsulfonyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1-Chloro-4-(isopropylsulfonyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Aplicaciones Científicas De Investigación
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and isopropylsulfonyl group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-nitrobenzene
- 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
- 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene
Uniqueness
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the nitro, chlorine, and isopropylsulfonyl groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLFSCBPCABKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634954 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-51-6 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
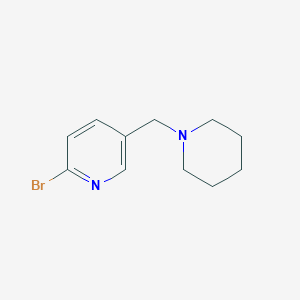
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
